5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazine-2-carboxamide
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Overview
Description
5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazine-2-carboxamide is a complex organic compound that falls within the realm of heterocyclic chemistry, containing both furo and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazine-2-carboxamide, a multi-step process is typically employed:
Formation of the pyrazine ring: : This is often achieved through the condensation of appropriate α-diketones or α-amino ketones with ammonium salts under controlled conditions.
Furo[2,3-c]pyridine synthesis: : The furo[2,3-c]pyridine moiety is typically synthesized through cyclization reactions involving furans and pyridines, often using catalysts like Lewis acids.
Coupling reaction: : The two main components are then coupled using a series of nucleophilic substitution reactions, often in the presence of coupling agents like DCC or EDCI.
Industrial Production Methods
Industrial production of this compound generally scales up the laboratory synthesis methods, incorporating continuous flow chemistry techniques to improve yield and efficiency. Catalysts and reaction conditions are optimized to ensure high throughput and reproducibility.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, forming epoxides or dioxolanes under appropriate conditions.
Reduction: : Reduction of the pyrazine ring can yield dihydropyrazine derivatives, which might be interesting for further functionalization.
Substitution: : Various electrophilic and nucleophilic substitution reactions can occur, particularly at the carboxamide group and the pyrazine ring.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2 in acidic or basic medium.
Reduction: : NaBH4, H2 in the presence of metal catalysts like Pd or Pt.
Substitution: : Nucleophiles like amines or thiols in the presence of base, electrophiles like alkyl halides.
Major Products Formed
Oxidation: : Epoxides, dioxolanes.
Reduction: : Dihydropyrazine derivatives.
Substitution: : Functionalized pyrazine and furo[2,3-c]pyridine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used as intermediates in the synthesis of more complex molecules.
Catalysis: : Components of catalytic systems in organic reactions.
Biology and Medicine
Drug Development: : Potential candidates for anticancer, antifungal, and antibacterial drugs due to their heterocyclic structure.
Biomolecular Probes: : Utilized in the development of probes for studying biological systems.
Industry
Materials Science: : Application in the development of new materials with unique electronic or photonic properties.
Agriculture: : Potential use in developing new agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, depending on its specific functional groups. For example, it might inhibit enzyme activity by binding to the active site or altering cell membrane permeability. Pathways involved typically include:
Enzyme Inhibition: : By binding to the active site or allosteric sites of enzymes.
Signal Transduction: : Modulating signaling pathways in cells, potentially by interacting with receptors or secondary messengers.
Comparison with Similar Compounds
Unique Features
5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazine-2-carboxamide is unique due to the presence of both furo and pyrazine rings, which confer specific reactivity and biological activity.
Similar Compounds
5-methylpyrazine-2-carboxamide: : Shares the pyrazine core, but lacks the furo[2,3-c]pyridine moiety.
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carboxamide: : Lacks the methyl group on the pyrazine ring.
This comparison highlights the distinct properties brought by each structural component in the molecule.
Properties
IUPAC Name |
5-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-10-8-18-12(9-17-10)14(20)16-4-6-19-5-2-11-3-7-22-13(11)15(19)21/h2-3,5,7-9H,4,6H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWBUFNIFTUIAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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